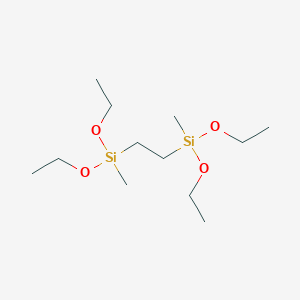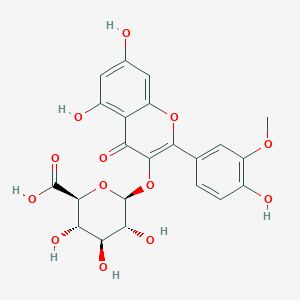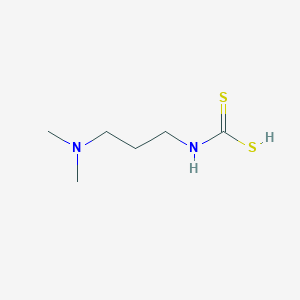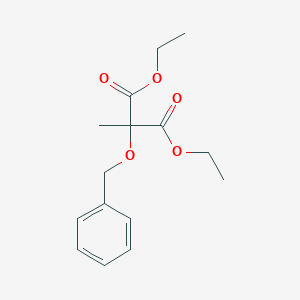
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid, also known as diiodosalicylic acid (DISA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DISA in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that DISA may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and growth. Additionally, DISA has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
DISA has been shown to have several biochemical and physiological effects. In cancer cells, DISA induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, DISA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In materials science, DISA has been used as a linker molecule in the synthesis of MOFs, leading to the formation of porous materials with high surface area and gas adsorption capacity. In environmental science, DISA has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DISA in lab experiments is its relatively simple synthesis method. Additionally, DISA has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one limitation of using DISA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of DISA is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on DISA. In medicinal chemistry, further studies are needed to investigate the potential of DISA as a cancer therapy. This includes studies on the pharmacokinetics and toxicity of DISA in vivo, as well as investigations into its efficacy in combination with other anti-cancer drugs. In materials science, research on the synthesis and properties of DISA-based MOFs is ongoing, with potential applications in gas storage and separation. In environmental science, further studies are needed to investigate the potential of DISA for the removal of other heavy metals from contaminated water. Additionally, studies on the mechanism of action of DISA are needed to better understand its effects and design more effective experiments.
Métodos De Síntesis
The synthesis of DISA involves the reaction of 4-hydroxyphenol with 3,5-diiodobenzoic acid in the presence of a catalyst, such as copper(II) acetate. The reaction results in the formation of DISA as a white crystalline solid. This synthesis method has been reported in several scientific studies, and the purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DISA has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DISA has been investigated for its anti-cancer properties. Studies have shown that DISA can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In materials science, DISA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In environmental science, DISA has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
Número CAS |
1838-55-7 |
|---|---|
Nombre del producto |
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid |
Fórmula molecular |
C13H8I2O4 |
Peso molecular |
482.01 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H8I2O4/c14-10-5-7(13(17)18)6-11(15)12(10)19-9-3-1-8(16)2-4-9/h1-6,16H,(H,17,18) |
Clave InChI |
LPNQFIJWELQLRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
Sinónimos |
4-(p-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodo-4-(4’-hydroxyphenoxy)benzoic Acid; 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodothyroformic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



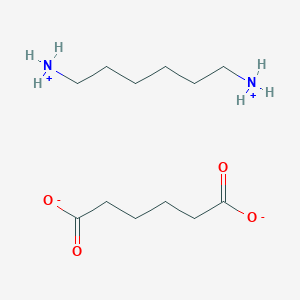
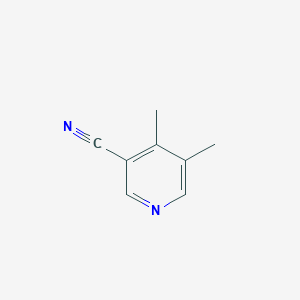
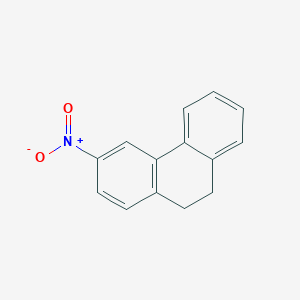
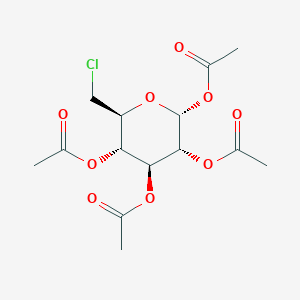

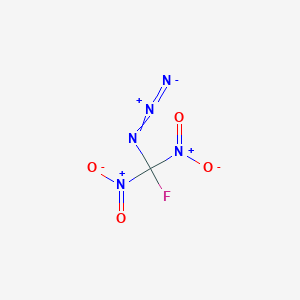
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
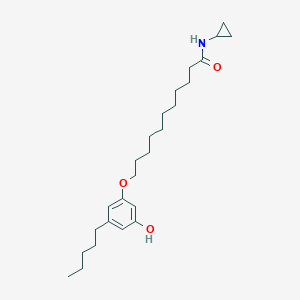
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
